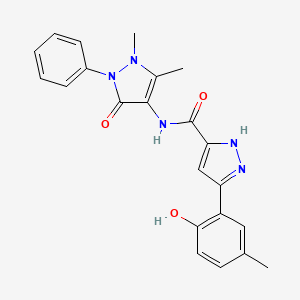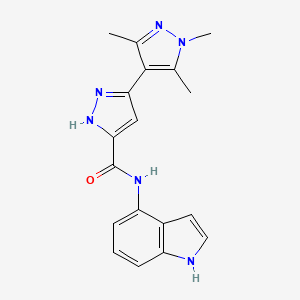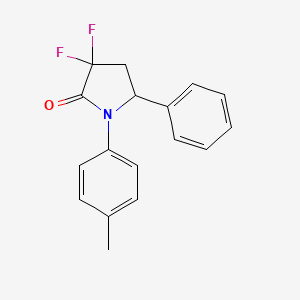
1,3,5-Tris(methoxymethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tris(methoxymethyl)benzene is an organic compound with the molecular formula C12H18O3. It is a derivative of benzene, where three methoxymethyl groups are attached to the 1, 3, and 5 positions of the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-Tris(methoxymethyl)benzene can be synthesized through several methods. One common approach involves the reaction of benzene with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through electrophilic aromatic substitution, where the methoxymethyl groups are introduced to the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and catalysts. The process is optimized for high yield and purity, often involving distillation and purification steps to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Tris(methoxymethyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methoxymethyl groups to methyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzene-1,3,5-tricarboxylic acid.
Reduction: Formation of 1,3,5-trimethylbenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3,5-Tris(methoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,3,5-Tris(methoxymethyl)benzene involves its interaction with various molecular targets. The methoxymethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability. These interactions can affect the compound’s ability to act as a ligand in coordination chemistry and its potential use in catalysis .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tris(bromomethyl)benzene: Similar structure but with bromomethyl groups instead of methoxymethyl groups.
1,3,5-Tris(trifluoromethyl)benzene: Contains trifluoromethyl groups, leading to different chemical properties.
1,3,5-Tris(1-methylethyl)benzene: Substituted with isopropyl groups, affecting its steric and electronic properties.
Uniqueness
1,3,5-Tris(methoxymethyl)benzene is unique due to its methoxymethyl groups, which provide a balance of electron-donating and steric effects. This makes it a versatile compound for various chemical reactions and applications, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C12H18O3 |
|---|---|
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
1,3,5-tris(methoxymethyl)benzene |
InChI |
InChI=1S/C12H18O3/c1-13-7-10-4-11(8-14-2)6-12(5-10)9-15-3/h4-6H,7-9H2,1-3H3 |
Clave InChI |
YOACRGUTUXJZBA-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CC(=CC(=C1)COC)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090044.png)

![4-Methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-2-ol](/img/structure/B14090053.png)
![4-[2,2,2-Trifluoro-1-(3-methoxy-4-nitrophenyl)ethyl]morpholine](/img/structure/B14090062.png)





![3-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-phenylquinolin-2(1H)-one](/img/structure/B14090084.png)



